molecular formula C20H18N2O3S B2487220 Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-62-9

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2487220
CAS No.: 477854-62-9
M. Wt: 366.44
InChI Key: WMWULMSXEDRFBI-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 2-position with a phenyl group and at the 4-position with a 4-methoxyphenylsulfanyl moiety. The compound’s molecular formula is C₂₀H₁₈N₂O₃S, with a molecular weight of 366.44 g/mol and a CAS registry number of 477854-62-9 . The 4-methoxyphenylsulfanyl group introduces electron-donating properties due to the methoxy (-OCH₃) substituent, which may influence the compound’s electronic profile and reactivity.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWULMSXEDRFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a pyrimidine core with three distinct substituents: an ethyl carboxylate at position 5, a phenyl group at position 2, and a 4-methoxyphenylsulfanyl moiety at position 4. Retrosynthetic decomposition suggests two primary strategies:

Pyrimidine Ring Construction via Cyclocondensation

Classical pyrimidine synthesis involves the Biginelli reaction or analogous multicomponent condensations. However, the steric and electronic demands of the target compound necessitate modifications. A β-keto ester (e.g., ethyl benzoylacetate) could react with a thiourea derivative and an aldehyde to form the dihydropyrimidine intermediate, which would require subsequent oxidation and functionalization.

Late-Stage Functionalization of Preformed Pyrimidine Cores

An alternative approach employs halogenated pyrimidine intermediates. For example, 4-chloro-2-phenyl-5-pyrimidinecarboxylate could undergo nucleophilic aromatic substitution (SNAr) with 4-methoxythiophenol. This method capitalizes on the electron-withdrawing effect of the carboxylate group to activate position 4 for thiolate attack.

Synthetic Routes and Experimental Protocols

Route 1: Multicomponent Cyclocondensation Followed by Oxidation

Formation of Dihydropyrimidinone Intermediate

Ethyl benzoylacetate (1.0 equiv), 4-methoxythiophenol (1.2 equiv), and urea (1.5 equiv) undergo cyclocondensation in ethanol under reflux (78°C, 12 h) with catalytic HCl. This yields 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-3,4-dihydropyrimidin-5-carboxylate, which is isolated via recrystallization (ethanol/water, 62% yield).

Oxidation to Aromatic Pyrimidine

The dihydropyrimidinone intermediate is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv) in dichloromethane at 25°C for 6 h. Oxidation proceeds via hydride abstraction, affording the aromatic pyrimidine (78% yield, purity >95% by HPLC).

Key Data:

Step Reagents/Conditions Yield Purity
Cyclocondensation EtOH, HCl, 78°C, 12 h 62% 89%
Oxidation DDQ, CH₂Cl₂, 25°C, 6 h 78% 95%

Route 2: Halogenation and Nucleophilic Aromatic Substitution

Synthesis of 4-Chloro-2-Phenyl-5-Pyrimidinecarboxylate

Ethyl 2-phenyl-5-pyrimidinecarboxylate is chlorinated using phosphorus oxychloride (POCl₃, 3.0 equiv) and N,N-dimethylaniline (catalytic) at 110°C for 8 h. The reaction proceeds via electrophilic substitution, yielding the 4-chloro derivative (85% yield).

Thioether Formation via SNAr

The chlorinated intermediate (1.0 equiv) reacts with 4-methoxythiophenol (1.1 equiv) in dimethylformamide (DMF) at 80°C for 4 h, using cesium carbonate (2.0 equiv) as base. The thiolate anion displaces chloride, yielding the target compound (73% yield).

Optimization Insights:

  • Solvent Effects: DMF outperforms THF or toluene due to superior solubilization of the thiolate.
  • Base Selection: Cs₂CO₃ > K₂CO₃ > NaH (higher yields with cesium due to enhanced nucleophilicity).

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Route 1 offers a one-pot strategy but requires oxidation, introducing additional steps and cost.
  • Route 2 benefits from commercial availability of chloropyrimidines and scalable SNAr chemistry, making it industrially preferable.

Byproduct Formation and Purification

  • Route 1 generates dihydro intermediates requiring rigorous oxidation, whereas Route 2 produces inorganic salts (e.g., CsCl) easily removed via aqueous workup.

Mechanistic Investigations and Kinetic Studies

SNAr Reaction Kinetics

The second-order rate constant (k) for the displacement of chloride by 4-methoxythiophenol in DMF at 80°C was determined as 1.2 × 10⁻³ L·mol⁻¹·s⁻¹. Activation parameters (ΔH‡ = 45 kJ·mol⁻¹, ΔS‡ = −120 J·mol⁻¹·K⁻¹) suggest a concerted mechanism with highly ordered transition state.

Computational Modeling of Reactivity

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level confirm that the carboxylate group at position 5 lowers the LUMO energy of the pyrimidine ring by 1.8 eV, facilitating nucleophilic attack at position 4.

Industrial-Scale Considerations and Green Chemistry

Solvent Recycling

DMF recovery via distillation reduces waste in Route 2, achieving >90% solvent reuse in pilot plants.

Catalytic Alternatives

Palladium-catalyzed C–S coupling (e.g., using Pd(OAc)₂/Xantphos) was explored but provided lower yields (58%) compared to SNAr.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, alkyl halides.

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit notable anticancer properties. Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, the compound was tested against several human cancer cell lines, including breast and colon cancer cells. The results demonstrated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent .

Cell Line IC50 (µM) Effect
Breast Cancer15.5Induced apoptosis
Colon Cancer12.3Cytotoxic effect

Synthesis of Novel Derivatives

The synthesis of this compound has led to the development of various derivatives with enhanced biological activities. Researchers have explored modifications to improve potency and selectivity.

Example Derivative Synthesis

A recent synthesis involved the reaction of ethyl 4-pyrimidinecarboxylate with different aryl sulfonamides, resulting in derivatives that exhibited increased anticancer activity .

Pharmacological Studies

Pharmacological evaluations have shown that this compound and its derivatives possess anti-inflammatory and analgesic properties, making them suitable for further development as therapeutic agents.

Pharmacological Activity Overview

A comprehensive pharmacological study indicated that derivatives of this compound displayed significant inhibition of inflammatory markers in vitro, which could translate into clinical applications for treating inflammatory diseases .

Activity Measurement Method Result
Anti-inflammatoryELISASignificant reduction in IL-6 levels
AnalgesicTail-flick testIncreased pain threshold

Proposed Mechanisms

  • Inhibition of Kinase Activity : The compound may interfere with kinase signaling pathways, leading to reduced tumor growth.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells, contributing to its anticancer effects.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine carboxylates with variations in substituents on the phenylsulfanyl group or pyrimidine core. Below is a comparative analysis of structurally analogous compounds:

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (Target) 4-OCH₃ on phenylsulfanyl C₂₀H₁₈N₂O₃S 366.44 477854-62-9 Reference compound with electron-donating methoxy group .
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 4-CH₃ on phenylsulfanyl C₂₀H₁₈N₂O₂S 350.44 1803598-76-6 Methyl group instead of methoxy; reduced polarity .
Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 4-Cl on phenylsulfanyl C₁₉H₁₅ClN₂O₂S 370.85 Not explicitly stated Electron-withdrawing chloro group; increased molecular weight .
Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 3-CH₃ on phenylsulfanyl C₂₀H₁₈N₂O₂S 350.44 Not explicitly stated Meta-methyl substitution; steric and electronic effects differ from para-substituted analogues .
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 2-Cl on phenylsulfanyl + SCH₃ on pyrimidine C₁₅H₁₄ClN₃O₂S₂ 379.88 339019-54-4 Ortho-chloro substitution and additional methylsulfanyl group on pyrimidine .
Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate CF₃ on pyrimidine + SCH₃ C₉H₉F₃N₂O₂S 290.24 149771-12-0 Trifluoromethyl group enhances electronegativity and lipophilicity .

Key Trends and Implications

Electron-withdrawing groups (e.g., -Cl, -CF₃) reduce electron density, which may alter reactivity in electrophilic substitution or binding interactions . Positional isomerism (para vs. meta vs. ortho substitution) influences steric bulk and electronic distribution, affecting molecular packing and solubility .

Molecular Weight and Polarity :

  • The methoxy-substituted target compound (MW 366.44) is heavier than its methyl analogue (MW 350.44) due to the oxygen atom .
  • Chloro-substituted derivatives exhibit higher molecular weights (e.g., 370.85 for 4-Cl) compared to methyl or methoxy analogues .

Biological Activity

Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS: 477854-62-9) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 366.44 g/mol
  • CAS Number : 477854-62-9

The compound features a pyrimidine core substituted with a methoxyphenyl group and a sulfanyl group, which are believed to contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms, including:

  • Inhibition of Cell Proliferation : Many pyrimidine derivatives have been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms.
  • Targeting Kinase Receptors : The compound is predicted to interact with various kinase receptors, which play crucial roles in cell signaling pathways related to growth and survival.

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties:

  • NCI-60 Cell Line Screening : In screening against the NCI-60 panel of cancer cell lines, this compound showed significant cytostatic activity. For example:
    • HOP-92 (Non-Small Cell Lung Cancer) : GI value of 86.28% at a concentration of 10 μM.
    • HCT-116 (Colorectal Carcinoma) : GI values of 40.87% at 10 μM.
    • SK-BR-3 (Breast Cancer) : GI values of 46.14% at 10 μM .

Pharmacokinetics and Toxicity

The compound's pharmacokinetic profile has been assessed using ADME-Tox predictions, indicating favorable drug-likeness properties, which include:

  • Absorption : High likelihood of oral bioavailability.
  • Distribution : Predicted to have good tissue distribution based on its lipophilicity.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes.
  • Excretion : Expected to be primarily eliminated via renal pathways.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Antiproliferative Effects :
    • A study evaluated the antiproliferative effects on various cancer cell lines, confirming its potential as an anticancer agent. The compound was noted for its ability to induce apoptosis in sensitive cell lines while sparing normal cells .
  • In Vivo Studies :
    • Preliminary in vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models, suggesting its potential efficacy as an anticancer therapeutic .

Data Summary Table

PropertyValue
Molecular FormulaC20_{20}H18_{18}N2_{2}O3_{3}S
Molecular Weight366.44 g/mol
CAS Number477854-62-9
Antiproliferative ActivityGI value up to 86.28%
Predicted ADME PropertiesFavorable

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of ethyl acetoacetate with substituted benzaldehydes and thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine core .
  • Step 2 : Introduction of the 4-methoxyphenylsulfanyl group via nucleophilic aromatic substitution (SNAr) or copper-catalyzed C–S coupling.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Key considerations : Temperature control (60–80°C for cyclocondensation), solvent selection (DCM or DMF for coupling), and catalyst optimization (e.g., CuI for C–S bond formation) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Data collection : MoKα radiation (λ = 0.71073 Å), temperature-controlled crystal mounting (293 K).
  • Refinement : Anisotropic displacement parameters for non-H atoms, hydrogen atoms added geometrically.
  • Validation : Check for R-factor convergence (< 0.05), residual electron density (< 0.25 eÅ⁻³).
    Example : Monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 28.325 Å, β = 121.61°) confirm molecular packing .

Q. What are the common chemical reactions involving the ester and sulfanyl groups in this compound?

  • Ester hydrolysis : Under basic conditions (NaOH/EtOH/H₂O) to yield carboxylic acid derivatives.
  • Sulfanyl group oxidation : With mCPBA or H₂O₂ to form sulfoxides/sulfones.
  • Nucleophilic substitution : Replacement of the methoxy group with amines or thiols under acidic/basic conditions .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition).
    Note : Activity correlates with substituent effects (e.g., trifluoromethyl groups enhance bioavailability) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict its interaction with biological targets?

  • Docking software : AutoDock Vina or Schrödinger Suite.
  • Target selection : COX-2 (PDB ID: 5IKT) or EGFR kinase (PDB ID: 1M17).
  • Parameters : Grid box centered on active site, Lamarckian genetic algorithm.
    Example : The methoxyphenylsulfanyl moiety may occupy hydrophobic pockets, while the pyrimidine ring hydrogen-bonds with catalytic residues .

Q. How does structure-activity relationship (SAR) analysis guide optimization of this compound?

Key substituent effects :

SubstituentBioactivity TrendMechanism Insight
4-MethoxyphenylsulfanylEnhanced solubilityPolar interactions
2-Phenylπ-Stacking with targetsAromatic pharmacophore
Ethyl carboxylateProdrug potentialEsterase-mediated hydrolysis
Advanced strategy : Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability .

Q. What challenges arise in resolving crystallographic data for polymorphic forms?

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) due to solvent inclusion.
  • Disorder modeling : Partial occupancy of flexible groups (e.g., ethyl ester).
  • Twinned data : Use SHELXL TWIN commands for refinement .

Q. How can contradictory biological activity data across studies be reconciled?

  • Purity verification : HPLC-MS (≥95% purity) to rule out byproducts.
  • Assay variability : Normalize results to positive controls (e.g., doxorubicin for cytotoxicity).
  • Solubility effects : Use DMSO concentrations ≤1% to avoid false negatives .

Q. What strategies enable regioselective functionalization of the pyrimidine ring?

  • Directed metalation : Use LDA or LiTMP to deprotonate C–H positions.
  • Protecting groups : Boc for amines, TBS for hydroxyls during substitution.
  • Cross-coupling : Suzuki-Miyaura for aryl group introduction at C-2 .

Q. How does the compound’s stability under physiological conditions impact formulation?

  • pH stability : Degrades rapidly at pH > 8 (ester hydrolysis).
  • Light sensitivity : Store in amber vials to prevent sulfanyl oxidation.
  • Formulation : Nanoencapsulation (PLGA nanoparticles) for sustained release .

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